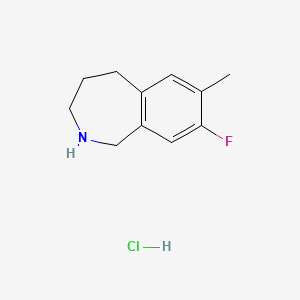
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various substituted benzazepines, which are chemically related to the compound . These benzazepines are of interest due to their potential pharmacological properties, such as inhibition of phenylethanolamine N-methyltransferase (PNMT) and affinity for dopamine D1 receptors, which could be relevant for central nervous system (CNS) applications .
Synthesis Analysis
The synthesis of substituted benzazepines, such as the 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazepines, involves multiple steps, including selective inhibition and lipophilicity to allow for blood-brain barrier penetration . Another synthesis method for 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine and its analogs has been described, which involves a regioselective synthesis from hydroxyphthalide, hydride addition, esterification, and cyclization . These methods could potentially be adapted for the synthesis of "8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride" by altering substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzazepines is characterized by a seven-membered heterocyclic ring containing nitrogen. The presence of fluorine atoms and other substituents can significantly affect the molecule's pharmacological properties by altering receptor affinity and selectivity . For instance, the introduction of a fluorine atom in certain positions of the benzazepine structure has been shown to affect the binding affinity to GluN2B and α1 receptors .
Chemical Reactions Analysis
The chemical reactivity of substituted benzazepines includes their ability to act as inhibitors for specific receptors or enzymes. For example, 4-fluoro-THBAs have been evaluated as selective inhibitors of PNMT, an enzyme involved in the synthesis of the neurotransmitter norepinephrine . Additionally, fluorinated derivatives of benzazepines have been prepared with high affinity for dopamine D1 receptors, which are important targets in neurological disorders .
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzazepines, such as lipophilicity, are crucial for their ability to penetrate the blood-brain barrier and exhibit central nervous system activity . The introduction of fluorine atoms into the benzazepine structure can also influence these properties, as fluorine is a highly electronegative element that can affect the molecule's polarity and binding characteristics .
Aplicaciones Científicas De Investigación
Crystallographic Studies
(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, a compound structurally related to 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, has been studied for its crystallographic properties. It's noted for its isomorphism but not strict isostructurality with its chloro analog, showing differences in unit-cell dimensions and molecular conformations (Blanco, Palma, Cobo, & Glidewell, 2012). Another study on a related compound, 4-Hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its 7-fluoro and 7-chloro analogues, reveals isomorphism with variations in unit-cell dimensions affecting intermolecular interactions, which is significant in understanding molecular assembly and properties (Acosta, Bahsas, Palma, Cobo, Hursthouse, & Glidewell, 2009).
Potential CNS Agents
A series of arylsulfonyl substituted 3-benzazepines, structurally related to 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, display dopamine and serotonin antagonist activities. These compounds, including 7-[4-(3-fluoro-4-methylbenzyl)-benzensulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its tosylate, are potential treatments for schizophrenia and other CNS disorders (Howard, 2005).
Radiotracer Development
Fluorine-18 labelled substituted benzazepines, closely related to 8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, have been developed as potential radiotracers for imaging dopamine D1 receptors by positron emission tomography. These derivatives exhibit affinities for dopamine D1 receptors, offering insights into receptor behavior and potential diagnostic applications (Mukherjee, Yang, & Perry, 1993).
Dopaminergic Activity Studies
Substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, again related to the compound , have been synthesized and evaluated for their dopaminergic activity. They display agonistic properties on both central and peripheral dopamine receptors, contributing to our understanding of dopaminergic mechanisms in the brain and potential therapeutic applications (Pfeiffer, Wilson, Weinstock, Kuo, Chambers, Holden, Hahn, Wardell, Tobia, Setler, & Sarau, 1982).
Conformational Analysis in Drug Development
The conformational state of lorcaserin, chemically 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, in water has been determined, highlighting its two crown-chair forms. This analysis is crucial in drug development, especially in understanding the behavior of drugs in biological environments (Trigo-Mourino, de la Fuente, Gil, Sánchez-Pedregal, & Navarro‐Vázquez, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with dopamine receptors and muscarinic receptors , suggesting potential targets for this compound.
Mode of Action
Related compounds have been found to act as antagonists at dopamine receptors , inhibiting the function of these receptors and potentially altering neurotransmission.
Biochemical Pathways
If this compound acts similarly to related compounds, it may influence pathways involving dopamine and other neurotransmitters .
Result of Action
Related compounds have been found to have antiproliferative activity against cancer cells , suggesting potential effects of this compound.
Propiedades
IUPAC Name |
8-fluoro-7-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-5-9-3-2-4-13-7-10(9)6-11(8)12;/h5-6,13H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHADZJARZDQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCCC2)C=C1F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004329.png)
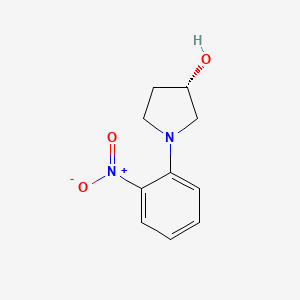
![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004332.png)
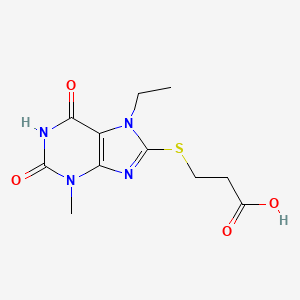
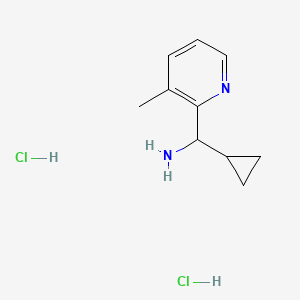
![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)
![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)
![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)
![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)
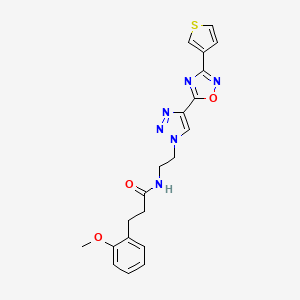
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
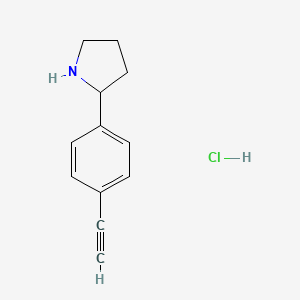
![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)